molecular formula C8H12O3 B12089541 methyl (2E)-2-(oxan-3-ylidene)acetate

methyl (2E)-2-(oxan-3-ylidene)acetate

Cat. No.: B12089541
M. Wt: 156.18 g/mol
InChI Key: HUQJZKZVSGPJNS-FNORWQNLSA-N
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Description

Methyl (2E)-2-(oxan-3-ylidene)acetate (CAS 1563928-01-7) is a high-purity heterocyclic building block of interest in organic synthesis and medicinal chemistry . This compound, with a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol, belongs to a class of α,β-unsaturated esters incorporating an oxane (tetrahydropyran) ring . Its structure, featuring an ester group conjugated to an exocyclic double bond on a saturated oxygen heterocycle, makes it a valuable synthon for constructing more complex molecular architectures, such as through Diels-Alder or other cycloaddition reactions . While specific biological data for this compound is not widely reported, heterocyclic scaffolds of this nature are fundamental in pharmaceutical development. Over 85% of all FDA-approved drugs contain heterocycles, as they are crucial for interacting with biological targets and fine-tuning the physical properties of drug candidates . Researchers may explore this compound's potential as a core scaffold in programs targeting various diseases, including cancer . This product is sold For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (2E)-2-(oxan-3-ylidene)acetate

InChI

InChI=1S/C8H12O3/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3/b7-5+

InChI Key

HUQJZKZVSGPJNS-FNORWQNLSA-N

Isomeric SMILES

COC(=O)/C=C/1\CCCOC1

Canonical SMILES

COC(=O)C=C1CCCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(oxan-3-ylidene)acetate can be achieved through several methods. One common approach involves the esterification of (2E)-2-(oxan-3-ylidene)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The process may also include purification steps such as distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(oxan-3-ylidene)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: (2E)-2-(oxan-3-ylidene)acetic acid and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(oxan-3-ylidene)acetate depends on its specific interactions with molecular targets. In general, esters can interact with enzymes and receptors in biological systems, leading to various physiological effects. The oxane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of methyl (2E)-2-(oxan-3-ylidene)acetate and related compounds:

Compound Name Core Structure Ring Size Substituents Key Applications/Reactivity References
This compound Oxane (6-membered) 6 None Synthetic intermediate for cycloadditions
Methyl 2-(oxetan-3-ylidene)acetate Oxetane (4-membered) 4 None High ring strain enhances reactivity in HWE reactions
Ethyl (2E)-2-(3-(3-fluorophenyl)acetate) Thiazolidinone 5 3-fluorophenyl, chloroalkyl Antimicrobial and antitumor activities
Methyl 2-[5-oxo-triazine-6-ylidene]acetate Triazine 6 2-pyridyl groups Low acute toxicity; plant protection agents
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate Indole-derived 5 Indole moiety Organocatalyzed asymmetric synthesis

Physical Properties and Crystallography

  • Hydrogen Bonding: Thiazolidinone derivatives (e.g., ethyl (2E)-2-(3-(3-fluorophenyl)acetate)) form extensive C–H⋯O networks in crystal lattices, enhancing thermal stability . The oxane derivative’s packing may involve weaker van der Waals interactions due to the absence of polar substituents.
  • Ring Puckering: The oxane ring’s puckering coordinates (Cremer-Pople parameters) likely resemble those of six-membered carbocycles, with minimal distortion compared to strained oxetane or flexible thiazolidinone rings .

Biological Activity

Methyl (2E)-2-(oxan-3-ylidene)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • InChI Key : QUBZUQPHJXYCSI-UHFFFAOYSA-N

The compound contains an oxan-3-ylidene moiety, which is significant for its biological interactions and activities. Its unique structure allows for various chemical modifications that can influence its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and related compounds:

  • Mechanism of Action : Research indicates that derivatives of oxan-3-ylidene acetate exhibit potent anti-proliferative activity against several tumor cell lines, including:
    • SK-BR-3
    • MDA-MB-231
    • HCT-116
    • SW480
    • Ovcar-3
    • HL-60
    • Saos-2
    • HepG2 .
    The mechanism involves enhancing reactive oxygen species (ROS) levels, inhibiting thioredoxin reductase (TrxR), and inducing apoptosis through the activation of apoptotic proteins such as Bax and cleaved-caspase 3 in sensitive cell lines like HCT116 .
  • Case Study : A study evaluated a series of oxime derivatives, including those related to this compound, demonstrating their ability to inhibit key pathways associated with cancer cell proliferation. The IC50 values for these compounds ranged from 0.1 to 1 µM against various cancer cell lines, indicating strong antiproliferative effects .

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives have shown anti-inflammatory effects. Oxime compounds have been recognized for their ability to inhibit inflammatory pathways, making them candidates for further investigation in inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of oxan derivatives with acetates. This versatility allows researchers to create a range of derivatives with altered biological activities:

Compound NameSimilarity IndexUnique Features
Ethyl 2-(oxetan-3-ylidene)acetate0.93Ethyl group may influence solubility
tert-Butyl 2-(oxetan-3-ylidene)acetate0.82Larger group may affect steric hindrance
(Z)-Methyl 3-methyl-4-oxobut-2-enoate0.89Different functional groups leading to distinct reactivity profiles.

Research Findings and Future Directions

The exploration of this compound's biological activity is still in its early stages. However, preliminary findings suggest promising avenues for further research:

  • Potential Therapeutic Applications : Given its anticancer and anti-inflammatory properties, there is potential for development as a therapeutic agent in oncology and inflammatory diseases.
  • Synthetic Modifications : Future studies should focus on synthesizing analogs with improved efficacy and selectivity towards specific biological targets.
  • Comprehensive Toxicological Studies : Understanding the safety profile and potential side effects is crucial before advancing to clinical applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for methyl (2E)-2-(oxan-3-ylidene)acetate?

The synthesis typically involves Knoevenagel condensation between oxan-3-one derivatives and methyl acrylate. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability .
  • Catalyst : Piperidine or triethylamine facilitates enolate formation, improving yield . Post-synthesis purification via column chromatography (hexane/ethyl acetate) ensures >95% purity.

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation requires:

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR confirm regioselectivity of the α,β-unsaturated ester and oxane ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C8_8H10_{10}O3_3) and detects fragmentation patterns .
  • IR Spectroscopy : Peaks at 1720 cm1^{-1} (ester C=O) and 1660 cm1^{-1} (conjugated enone) confirm functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

Its α,β-unsaturated ester moiety enables:

  • Michael addition with biological nucleophiles (e.g., cysteine residues), useful in enzyme inhibition studies .
  • Pro-drug design : Ester hydrolysis in vivo releases bioactive acids .
  • Ligand synthesis : The oxane ring stabilizes conformations for receptor binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structural analogs?

Discrepancies in 1H^1H-NMR shifts (e.g., oxane ring protons) arise from substituent electronic effects. Strategies include:

  • Comparative analysis : Use analogs with halogen or methyl substituents to isolate electronic vs. steric influences .
  • DFT calculations : Predict chemical shifts and optimize geometries for spectral matching .
  • Variable-temperature NMR : Resolve dynamic rotational barriers in the oxane ring .

Q. What reaction mechanisms govern the compound’s interaction with biological targets?

The α,β-unsaturated ester undergoes:

  • Nucleophilic attack : Thiol groups in enzymes form covalent adducts, inhibiting activity (e.g., cysteine proteases) .
  • Tautomerization : The oxane ring’s keto-enol equilibrium affects binding affinity, as shown in QSAR studies . Kinetic assays (e.g., stopped-flow spectroscopy) quantify rate constants for these interactions .

Q. How can data-driven approaches improve the design of derivatives with enhanced bioactivity?

  • SAR studies : Replace the oxane ring with morpholine or piperidine to alter lipophilicity and hydrogen-bonding capacity .
  • Fragment-based screening : Identify substituents (e.g., electron-withdrawing groups) that enhance electrophilicity of the α,β-unsaturated ester .
  • Crystallography : Resolve binding modes in enzyme-inhibitor complexes to guide modifications .

Q. What experimental controls are essential to distinguish thermodynamic vs. kinetic products in its reactions?

  • Temperature modulation : Low temperatures favor kinetic products (e.g., endo adducts in Diels-Alder reactions), while higher temperatures drive thermodynamic outcomes .
  • Quenching experiments : Halt reactions at intervals to monitor intermediate formation via LC-MS .
  • Computational modeling : Compare activation energies (ΔG‡) for competing pathways .

Q. How can computational methods predict the compound’s behavior in complex biological systems?

  • Molecular docking : Simulate binding to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina .
  • MD simulations : Assess conformational stability of the oxane ring in aqueous vs. lipid environments .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and metabolic pathways .

Q. What strategies address stability challenges during biological assays?

  • pH optimization : Buffers (pH 7.4) prevent ester hydrolysis in cell culture media .
  • Light exclusion : Protect the conjugated system from UV-induced degradation .
  • Cryopreservation : Store stock solutions at -20°C with desiccants to avoid hydration .

Q. How does the compound’s stereoelectronic profile influence its reactivity in cycloadditions?

The oxane ring’s chair conformation directs:

  • Endo selectivity : Electron-donating substituents on oxane enhance orbital overlap in Diels-Alder reactions .
  • Steric effects : Axial vs. equatorial substituents modulate diene accessibility, as shown in X-ray crystallography .

Methodological Notes

  • Data validation : Cross-reference experimental results with computational predictions to resolve ambiguities .
  • Reproducibility : Document solvent purity, catalyst batch, and reaction atmosphere (e.g., N2_2) .
  • Ethical compliance : Adhere to institutional guidelines for handling reactive intermediates and biological samples .

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